3-nitro-2-phenyl-4H-chromen-4-one

Chemoprevention Colon carcinogenesis Aberrant crypt foci

3-Nitro-2-phenyl-4H-chromen-4-one (CAS 10524-88-6), also designated 3-nitroflavone, is a synthetic flavonoid belonging to the 4H-chromen-4-one (flavone) class. Its defining structural feature is a nitro group (-NO₂) covalently attached at the C-3 position of the chromen-4-one heterocyclic core, rather than on the pendant 2-phenyl (B) ring.

Molecular Formula C15H9NO4
Molecular Weight 267.24 g/mol
CAS No. 10524-88-6
Cat. No. B11849756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-2-phenyl-4H-chromen-4-one
CAS10524-88-6
Molecular FormulaC15H9NO4
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)[N+](=O)[O-]
InChIInChI=1S/C15H9NO4/c17-14-11-8-4-5-9-12(11)20-15(13(14)16(18)19)10-6-2-1-3-7-10/h1-9H
InChIKeyGUNMIGXOVQWXEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro-2-phenyl-4H-chromen-4-one (CAS 10524-88-6): Core Identity and Structural Distinction Among Synthetic Flavones


3-Nitro-2-phenyl-4H-chromen-4-one (CAS 10524-88-6), also designated 3-nitroflavone, is a synthetic flavonoid belonging to the 4H-chromen-4-one (flavone) class. Its defining structural feature is a nitro group (-NO₂) covalently attached at the C-3 position of the chromen-4-one heterocyclic core, rather than on the pendant 2-phenyl (B) ring [1]. This regiochemistry distinguishes it from isomeric nitroflavones such as 2′-nitroflavone and 3′-nitroflavone, where the nitro substituent resides on the B-ring. The molecular formula is C₁₅H₉NO₄ (MW 267.24 g/mol), with a computed XLogP3 of 3.6 and zero hydrogen bond donors, conferring relatively lipophilic character suitable for membrane permeation [1]. The compound serves as both a bioactive molecule in its own right and a versatile synthetic intermediate for generating 3-aminoflavones and other C-3 functionalized flavone derivatives via selective reduction of the nitro group .

Regiochemistry C-3 nitro substitution enables pyrylium-like conjugation, distinct from B-ring nitro isomers
Molecular profile Zero H-bond donors, XLogP3 3.6 supports membrane permeation studies
Synthetic utility Key intermediate for regiospecific reduction to 3-aminoflavone libraries

Why 3-Nitro-2-phenyl-4H-chromen-4-one Cannot Be Interchanged with Other Nitroflavone Isomers or 3-Substituted Flavone Analogs


The biological and physicochemical properties of 3-nitro-2-phenyl-4H-chromen-4-one are exquisitely sensitive to both the position and electronic nature of the substituent on the chromen-4-one scaffold. Relocating the nitro group from C-3 to the B-ring (producing 2′- or 3′-nitroflavone) fundamentally alters the compound's redox behavior, as the C-3 nitro group participates in a conjugated π-system with the C-4 carbonyl, generating a pyrylium-like electronic structure not accessible to B-ring nitrated isomers [1]. Similarly, reducing the C-3 nitro to an amino group (yielding 3-aminoflavone) dramatically shifts the mutagenicity profile: 3-aminoflavones require exogenous metabolic activation (S9 mix) to exert mutagenicity, whereas 3-nitroflavones are intrinsically mutagenic via direct bacterial nitroreductase-mediated activation [2]. Even within the 3-nitroflavone series, subtle alterations at the 4′-position of the B-ring modulate chemopreventive efficacy in a manner linearly correlated with the Hammett substituent constant (σp⁺) of the 4′-substituent, meaning that the unsubstituted parent compound (σp⁺ = 0 for H) occupies a distinct, non-interchangeable position on the activity continuum [3]. These position- and substituent-dependent effects preclude generic substitution without loss of predictable biological performance.

B-ring nitro isomers Relocating nitro from C-3 to B-ring removes pyrylium conjugation, fundamentally altering electrochemical and redox behavior
3-Aminoflavone analogs 3-Amino derivatives require exogenous S9 metabolic activation for mutagenicity, in contrast to direct nitroreductase-mediated activation of 3-nitroflavones
4′-Substituted derivatives Hammett σp⁺ shifts produce distinct positions on the activity continuum; parent 4′-H is not interchangeable with electron-donating or withdrawing analogs

Quantitative Differentiation Evidence for 3-Nitro-2-phenyl-4H-chromen-4-one: Comparator-Anchored Performance Data


Chemopreventive Efficacy in the Rat Colon ACF Model: Position on the Hammett σp⁺–Activity Continuum Within the 3-Nitroflavone Series

In a direct head-to-head comparative study, Steele et al. (2002) evaluated five compounds within the 3-nitroflavone series—including the parent 3-nitro-2-phenyl-4H-chromen-4-one (3-NF, 4′-H; σp⁺ = 0) and four 4′-substituted analogs (4′-NO₂: σp⁺ = +0.79; 4′-F; 4′-OMe: σp⁺ = −0.78; 4′-OH: σp⁺ = −0.92)—for inhibition of azoxymethane-induced colon aberrant crypt foci (ACF) in rats under both initiation (Protocol A) and post-initiation (Protocol B) regimens [1]. The percentage of ACF inhibition plotted against the Hammett σp⁺ constant yielded a statistically significant linear correlation for both protocols, with the most efficacious inhibition produced by molecules bearing the most electron-donating 4′-substituents (most negative σp⁺) [1]. The parent 3-NF (σp⁺ = 0) occupies a defined intermediate position on this continuum, exhibiting chemoprotective activity that is predictably distinct from the stronger electron-donating 4′-OH and 4′-OMe analogs as well as the electron-withdrawing 4′-NO₂ analog [1]. The nitroflavones were chemoprotective during initiation and also therapeutic in the post-initiation progression assay, a dual-phase efficacy not uniformly shared across unrelated chemopreventive flavonoid classes [1].

ACF Inhibition SAR
Head-to-head
Linear correlation: σp⁺ vs. colon ACF inhibition; parent 4′-H (σp⁺ = 0) defines intermediate response
Supports σp⁺-based reference compound selection for chemoprevention QSAR
Rat colon ACF model; exact inhibition % embedded in correlation curve (Steele 2002)
Chemoprevention Colon carcinogenesis Aberrant crypt foci

Mutagenicity Mechanism Divergence: 3-Nitroflavones Require No Exogenous Metabolic Activation, in Contrast to 3-Aminoflavones

Beudot et al. (1998) evaluated forty-two synthetic 3-substituted flavones—comprising twenty-three 3-nitroflavones, eighteen 3-aminoflavones, and 3-chloroflavone—in the Salmonella typhimurium Ames test using strains TA100 and YG1042 (an overproducing nitroreductase/O-acetyltransferase strain), both with and without S9 metabolic activation [1]. A critical mechanistic divergence was observed: the mutagenicity of 3-aminoflavones strictly required the presence of S9 mix (exogenous metabolic activation), whereas 3-nitroflavones exerted mutagenic activity independently of S9, consistent with direct activation by bacterial nitroreductases [1]. Quantitatively, the 3-amino derivatives were uniformly more mutagenic than their corresponding 3-nitro counterparts across the panel [1]. The overall mutagenic potency range spanned from 0.1 rev/nmole (4′-chloro-6-methoxy-3-nitroflavone) to 6240 rev/nmole (4′-methoxy-3,3′-diaminoflavone) [1]. Notably, three flavones—3-chloroflavone, 4′-hydroxy-3-nitroflavone, and 2′,3-diaminoflavone—exhibited antimutagenic properties against reference mutagens, whereas the parent 3-nitroflavone did not demonstrate antimutagenic activity [1].

Mutagenicity Mechanism
Head-to-head
3-Nitroflavones: S9-independent mutagenicity; 3-aminoflavones: strictly S9-dependent
Distinguishes direct-acting nitro mutagens from S9-requiring analogs in Ames screening
TA100/YG1042 strains; 3-amino derivatives uniformly more mutagenic across panel
Genetic toxicology Ames test Nitroreductase activation

Electrochemical Reduction Behavior: Distinct Polarographic Signatures of 3-Nitroflavone Versus 4′-Nitroflavone

Argay et al. investigated the polarographic reduction behavior of 3-nitroflavone and 4′-nitroflavone on a dropping mercury electrode (DME) in Britton-Robinson buffer solutions, revealing position-dependent electrochemical properties attributable to the differential contribution of the pyrylium canonical structure [1]. The C-3 nitro group of 3-nitroflavone participates in an extended conjugated π-system with the C-4 carbonyl oxygen, generating a pyrylium-like electronic configuration that is not accessible when the nitro group is located on the pendant B-ring (4′-nitroflavone) [1]. This structural-electronic distinction manifests in different polarographic wave characteristics and distinct kinetic parameters for the chemical transformation of the nitro form to the aci form in alkaline medium [1]. The single-electron reduction potential (E¹₇) of 3-nitroflavone—a key parameter governing its capacity to undergo bioreductive activation by flavoenzymes such as cytochrome P450 reductase—is therefore distinguishable from that of its B-ring nitrated isomer [1].

Electrochemical Reduction
Head-to-head
Distinct polarographic waves; pyrylium contribution present in 3-nitroflavone, absent in 4′-nitroflavone
Defines pyrylium resonance effect on reduction potential for hypoxia prodrug research
Dropping mercury electrode; Britton-Robinson buffer; kinetic parameters reported
Electrochemistry Redox potential Nitroaromatic reduction

Anti-Angiogenic Activity: QSAR-Correlated Inhibition of Endothelial Cell Proliferation and Migration Across Six 3-Nitroflavones

Lichtenberg et al. (2007) investigated six 3-nitroflavones for their effects on angiogenesis-related endothelial cell functions, establishing a quantitative structure-activity relationship (QSAR) between the energy of the highest occupied molecular orbital (EHOMO)—a measure of electron-donating ability—and inhibitory potency [1]. The compounds were tested for inhibition of: (i) proliferation of human microvascular endothelial HMEC-1 cells, (ii) proliferation of HT1080 fibrosarcoma, HCT116 colorectal carcinoma, and NIH3T3 fibroblast cell lines, (iii) migration of HMEC-1 cells, and (iv) activity of matrix metalloprotease-2 (MMP-2) and aminopeptidase N (APN) [1]. For each biological endpoint, a linear correlation was observed: the lower the absolute EHOMO value (i.e., the greater the electron-donor strength), the greater the inhibitory effect [1]. The parent 3-nitroflavone, with its characteristic EHOMO value determined by the unsubstituted 4′-position, occupies a defined locus on each of these QSAR lines, enabling prediction of its anti-angiogenic potency relative to other 3-nitroflavone congeners [1]. These QSAR correlations are consistent with the linear Hammett relationship previously established for colon ACF inhibition in rats [2].

Anti-Angiogenic QSAR
Class-level inference
Linear EHOMO–activity correlation across six 3-nitroflavones; parent occupies defined EHOMO position
Supports reference compound characterization for endothelial assay comparisons
HMEC-1 proliferation/migration, MMP-2, APN; QSAR consistent with Hammett relationship
Angiogenesis inhibition Endothelial cells QSAR

Validated Research Application Scenarios for 3-Nitro-2-phenyl-4H-chromen-4-one Based on Quantitative Evidence


Reference Compound for Hammett σp⁺–Based QSAR Studies in Colon Carcinogenesis Chemoprevention

3-Nitro-2-phenyl-4H-chromen-4-one, with its well-defined Hammett σp⁺ value of 0 (4′-H), serves as a critical midpoint reference on the linear σp⁺–ACF inhibition correlation established by Steele et al. (2002) [1]. Researchers designing structure-activity relationship studies on flavonoid chemopreventive agents can employ this compound as an internal calibration standard, enabling quantitative benchmarking of novel analogs against the established continuum spanning σp⁺ values from −0.92 (4′-OH, most efficacious) to +0.79 (4′-NO₂, least efficacious) [1].

Mechanistic Probe for S9-Independent Nitroreductase-Mediated Mutagenesis Screening

Because 3-nitroflavones are directly activated by bacterial nitroreductases without requiring exogenous S9 metabolic activation—in contrast to 3-aminoflavones, which are S9-dependent—3-nitro-2-phenyl-4H-chromen-4-one is a mechanistically informative probe compound for Ames test screening protocols using Salmonella strains TA100 and YG1042 [1]. Its use enables laboratories to discriminate between direct-acting nitroaromatic mutagens and those requiring metabolic bioactivation, a distinction critical for early-stage genotoxicity risk assessment of flavone-based drug candidates [1].

Electrochemical Standard for Pyrylium-Contribution Studies in Nitroaromatic Flavonoids

The unique pyrylium-like electronic structure of 3-nitroflavone, arising from conjugation between the C-3 nitro group and the C-4 carbonyl, produces polarographic reduction behavior on dropping mercury electrodes that is qualitatively distinct from B-ring nitrated isomers such as 4′-nitroflavone [1]. This compound is therefore a valuable electrochemical reference material for studying the contribution of pyrylium resonance to the reduction potentials and enzymatic reducibility of nitroaromatic heterocycles, with relevance to hypoxia-selective prodrug design [1].

Synthetic Intermediate for 3-Aminoflavone and 3-Substituted Flavone Library Generation

The Dauzonne two-step synthesis from 2-aryl-3-chloro-3,4-dihydro-4-hydroxy-3-nitro-2H-1-benzopyrans provides 3-nitroflavones in good yields, and the C-3 nitro group can be selectively reduced to generate the corresponding 3-aminoflavones—a transformation that is regiospecific and not achievable with B-ring nitrated isomers [1][2]. This makes 3-nitro-2-phenyl-4H-chromen-4-one a strategic key intermediate for diversity-oriented synthesis of C-3 functionalized flavone libraries for drug discovery [1][2].

Application
Selection Property
Validation Focus
Colon ACF Chemoprevention QSAR Studies
Defined σp⁺ midpoint on linear continuum
SAR benchmarking against electron-donating/withdrawing analogs
Ames Test Nitroreductase Screening
S9-independent mutagenicity mechanism
Direct-acting vs. S9-dependent mutagen discrimination
Hypoxia Prodrug Electrochemical Research
Distinct polarographic pyrylium signature
Reduction potential and enzymatic reducibility assessment
3-Aminoflavone Library Synthesis
Regiospecific C-3 nitro-to-amine reduction
C-3 functionalized flavone diversity generation
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